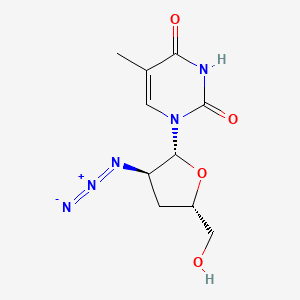

2'-Azido-2',3'-dideoxy-5-methyluridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Azido-2',3'-dideoxy-5-methyluridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reduction of the 2'-Azido Group

The azido group (-N₃) at the 2' position undergoes Staudinger reduction to form a primary amine (-NH₂). This reaction is critical for modifying the compound’s biological activity or enabling further derivatization.

Reaction Conditions

-

Reagents : Triphenylphosphine (Ph₃P), ammonium hydroxide (NH₄OH)

-

Solvent : Pyridine

-

Temperature : Room temperature

-

Reaction Time : 1 hour (initial step) + 8 hours (post-NH₄OH addition)

-

Product : 2'-Amino-2',3'-dideoxy-5-methyluridine

Mechanism :

-

Ph₃P reacts with the azido group to form an iminophosphorane intermediate.

-

Hydrolysis with NH₄OH releases the amine and oxidizes Ph₃P to Ph₃PO.

Phosphorylation at the 5'-Hydroxyl Group

The 5'-OH group is phosphorylated to form monophosphate prodrugs, enhancing cellular uptake and antiviral activity.

Methods and Conditions

-

H-Phosphonate Approach :

Example Pathway :

-

Activation : The 5'-OH reacts with H-phosphonate under pivaloyl chloride catalysis.

-

Coupling : Activated intermediate reacts with 2-acetylthioethanol to form a bis(SATE)-monophosphate prodrug.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Pivaloyl chloride, pyridine | H-Phosphonate intermediate | 85–90 |

| 2 | TPSCl, 2-acetylthioethanol | Bis(SATE)-monophosphate | 70–80 |

Base-Catalyzed Hydroxymethylation

Under alkaline conditions, the 5-methyluracil base undergoes hydroxymethylation, introducing a hydroxymethyl (-CH₂OH) group at the 5 position.

Reaction Conditions

-

Reagents : Formaldehyde (36% aqueous), NaOH

-

Temperature : 65°C

-

Reaction Time : 4 days

Mechanistic Insight :

Formaldehyde acts as a methylene donor under strongly basic conditions, facilitating nucleophilic addition at the 5-position of the uracil ring.

Acid/Base Hydrolysis

The compound exhibits stability under mild acidic/basic conditions but undergoes decomposition under extreme pH.

Key Observations :

-

Acidic Hydrolysis (pH 1) : No significant degradation over 24 hours.

-

Basic Hydrolysis (pH 12) : Partial decomposition of the uracil base after prolonged exposure .

Enzymatic Transformations

While not directly studied for 2'-azido-2',3'-dideoxy-5-methyluridine, related analogs show interactions with enzymes such as uridine phosphorylase .

Inhibition Data :

Propiedades

Fórmula molecular |

C10H13N5O4 |

|---|---|

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-8(5)17)9-7(13-14-11)2-6(4-16)19-9/h3,6-7,9,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,9+/m0/s1 |

Clave InChI |

GRAIAQOAALQBTB-LKEWCRSYSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N=[N+]=[N-] |

Sinónimos |

2'-azido-2',3'-dideoxythymidine 2'-N3ddThd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.